molecular formula C13H20N2 B12634233 3-Methyl-4-(piperidin-4-ylmethyl)aniline

3-Methyl-4-(piperidin-4-ylmethyl)aniline

Cat. No.: B12634233
M. Wt: 204.31 g/mol
InChI Key: PSCZWKKNUWEPFE-UHFFFAOYSA-N
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Description

3-Methyl-4-(piperidin-4-ylmethyl)aniline is a chemical building block featuring a piperidine ring linked to a 3-methylaniline group via a methylene spacer. This structure classifies it as a piperidine-aniline hybrid, a scaffold of significant interest in medicinal and organic chemistry. Piperidine rings are a fundamental heterocyclic system and a pivotal cornerstone in the production of drugs, found in a wide range of bioactive molecules and approved pharmaceuticals . Research Applications and Value This compound serves primarily as a versatile synthetic intermediate. The presence of both a primary aromatic amine and a secondary aliphatic amine (piperidine) allows for diverse functionalization, making it a valuable precursor in constructing more complex molecular architectures. Its primary research value lies in pharmaceutical development, where similar piperidine-containing structures are utilized in the discovery of new therapeutic agents with potential activities including anticancer, antimicrobial, antiviral, and antipsychotic effects . The piperidine nucleus is one of the most common heterocyclic fragments present in FDA-approved drugs, underscoring its importance . Handling and Safety This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or veterinary use, or for administration to humans. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

3-methyl-4-(piperidin-4-ylmethyl)aniline

InChI

InChI=1S/C13H20N2/c1-10-8-13(14)3-2-12(10)9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9,14H2,1H3

InChI Key

PSCZWKKNUWEPFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)CC2CCNCC2

Origin of Product

United States

Chemical Nomenclature and Advanced Structural Analysis

Systematic IUPAC Naming Conventions for 3-Methyl-4-(piperidin-4-ylmethyl)aniline

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For this compound, the name is deconstructed as follows:

Aniline (B41778) : This is the parent structure, a benzene (B151609) ring substituted with an amino group (-NH2).

3-Methyl : A methyl group (-CH3) is attached to the third carbon atom of the aniline ring, relative to the amino group at position 1.

4-(piperidin-4-ylmethyl) : At the fourth position of the aniline ring, a larger substituent is attached. This substituent consists of:

Piperidin : A six-membered saturated heterocycle containing one nitrogen atom. wikipedia.org

4-yl : The piperidine (B6355638) ring is attached to the rest of the molecule via its fourth carbon atom.

methyl : This indicates a methylene (B1212753) bridge (-CH2-) connecting the piperidine ring to the aniline ring.

This systematic nomenclature provides an unambiguous description of the molecule's connectivity.

Exploration of Positional Isomerism and Related Structural Analogues

Positional isomers of this compound have the same molecular formula but differ in the position of substituents on the aniline or piperidine rings. Exploration of these isomers and related analogues is crucial for understanding structure-activity relationships in medicinal chemistry.

Positional Isomers:

The methyl group on the aniline ring could be at position 2, 5, or 6.

The piperidin-4-ylmethyl group could be at position 2 or 3 of the aniline ring.

The methylene bridge could be attached to a different position on the piperidine ring (e.g., piperidin-2-ylmethyl or piperidin-3-ylmethyl).

Structural Analogues:

Structural analogues involve modifications to the core structure. These can include the substitution on the piperidine nitrogen or alterations to the heterocyclic ring itself. Examples of such analogues that have been synthesized or are commercially available include:

N,3,4-trimethyl-N-(piperidin-4-ylmethyl)aniline : An analogue with a methyl group on the aniline nitrogen and the piperidine nitrogen. nih.gov

3-Methyl-4-(4-methyl-1-piperazinyl)aniline : Here, the piperidine ring is replaced by a piperazine (B1678402) ring, with a methyl group on the distal nitrogen. molbase.comnih.gov

4-(Piperidin-3-ylmethyl)aniline : An isomer where the piperidine ring is attached via the 3-position. bldpharm.com

3-Methyl-4-(1-methylpiperidin-4-yl)aniline : An analogue with a methyl group on the piperidine nitrogen. lookchem.combldpharm.com

Compound NameStructural Difference from Parent CompoundCAS Number
N,3,4-trimethyl-N-(piperidin-4-ylmethyl)anilineMethylation of both aniline and piperidine nitrogensNot Available
3-Methyl-4-(4-methyl-1-piperazinyl)anilinePiperidine ring replaced by a 4-methylpiperazine ring681004-50-2
4-(Piperidin-3-ylmethyl)anilineAttachment to piperidine at position 31158746-87-2
3-Methyl-4-(1-methylpiperidin-4-yl)anilineMethylation of the piperidine nitrogen1176104-20-3

Stereochemical Considerations within the Piperidine Ring and Adjacent Stereocenters

The piperidine ring in this compound is a source of stereoisomerism. The development of synthetic methods to control the stereochemistry of substituted piperidines is an active area of research due to their prevalence in bioactive molecules. nih.govajchem-a.com

The stereochemistry of the piperidine ring can significantly influence the biological activity of monoamine transporter inhibitors. nih.gov For instance, studies on 3,4-disubstituted piperidines have revealed that different stereoisomers can exhibit selectivity for different transporters like the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov

The carbon atom at the 4-position of the piperidine ring is not a stereocenter in the parent compound. However, substitution at other positions on the piperidine ring can create chiral centers. For example, if a substituent were introduced at the 2, 3, 5, or 6 positions of the piperidine ring, this would result in chiral molecules existing as enantiomers.

The synthesis of enantioenriched piperidines is a key focus in organic synthesis. nih.gov Various strategies have been developed to achieve this, including:

Chiral auxiliaries : Using a chiral molecule to direct the stereochemical outcome of a reaction, which is later removed. cdnsciencepub.com

Asymmetric catalysis : Employing chiral catalysts to favor the formation of one enantiomer over the other. This includes methods like asymmetric hydrogenation of pyridines and enantioselective [4+2] cycloadditions. nih.govthieme-connect.com

Kinetic resolution : Separating a racemic mixture by reacting it with a chiral reagent that reacts faster with one enantiomer. acs.org

Chemo-enzymatic methods : Combining chemical synthesis with biocatalytic steps, often using enzymes like imine reductases (IREDs) to achieve high enantioselectivity. nih.gov

Recent advances have focused on developing highly diastereoselective and enantioselective methods for producing functionalized piperidines. acs.orgresearchgate.netrsc.org

Conformational Analysis of the Piperidine and Aniline Subunits

Piperidine Ring: Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.org In an unsubstituted piperidine, the N-H bond can be in either an axial or equatorial position, with the equatorial conformation being slightly more stable. wikipedia.orgrsc.org For a 4-substituted piperidine like the one in our title compound, the bulky substituent (the methylaniline group) will strongly prefer the equatorial position to avoid 1,3-diaxial interactions.

The interconversion between the two chair forms occurs rapidly at room temperature. wikipedia.org The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol. wikipedia.org

Aniline Subunit: The aniline molecule is non-planar, with the amino group being slightly pyramidal. researchgate.netpsu.edu Rotation around the C-N bond between the aniline ring and the methylene linker, and the C-C bond between the methylene linker and the piperidine ring, will have specific rotational barriers. These barriers are influenced by steric hindrance and electronic effects. acs.orgnih.gov While specific values for this compound are not available, studies on related N-arylanilines show that rotational barriers around N-Ar bonds can be on the order of several kcal/mol. acs.org The presence of substituents on the aniline ring can significantly affect these barriers. acs.orgnih.gov

Conformational ProcessMolecule/FragmentApproximate Energy Barrier (kcal/mol)Source
Ring InversionPiperidine10.4 wikipedia.org
Nitrogen InversionPiperidine6.1 wikipedia.org
N-Ar Bond RotationN-aryl-2-tert-butyl-6-methylanilinesVariable, increases with electron-withdrawing substituents acs.org

Aniline Ring: Substituents on the aniline ring can alter its geometry. Electron-donating groups, like the methyl group at the 3-position, can increase the C-N bond length and the pyramidalization of the amino group. researchgate.netpsu.edu Conversely, electron-withdrawing groups tend to decrease the C-N bond length and favor a more planar geometry at the nitrogen. researchgate.netpsu.edu The large piperidin-4-ylmethyl group at the 4-position will also exert steric and electronic effects on the aniline ring.

Piperidine Ring: In 4-substituted piperidines, the conformational free energies are very similar to those of analogous cyclohexanes for non-polar substituents. nih.gov However, for polar substituents, protonation of the piperidine nitrogen can lead to a significant stabilization of the axial conformer due to electrostatic interactions. nih.gov In the case of this compound, the aniline substituent is relatively non-polar, so a strong preference for the equatorial conformation is expected, regardless of the protonation state of the piperidine nitrogen.

Advanced Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis for the 3-Methyl-4-(piperidin-4-ylmethyl)aniline Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered most strategic.

Disconnection A (C-C Bond): The most apparent disconnection is the benzylic C-C bond between the toluene ring and the piperidine (B6355638) moiety. This leads to two potential sets of synthons: a nucleophilic piperidine derivative and an electrophilic toluene derivative, or vice versa. This strategy points towards synthetic approaches such as alkylation or cross-coupling reactions.

Disconnection B (C-N Bond): An alternative, though less direct for this specific target, involves the disconnection of a C-N bond. For instance, in related structures where the piperidine nitrogen is directly attached to the aromatic ring, this disconnection is paramount and suggests methods like Buchwald-Hartwig amination or Ullmann coupling. ajrconline.org For the target molecule, this disconnection is more relevant for the synthesis of precursors.

A plausible retrosynthetic pathway based on Disconnection A would involve a protected 4-(halomethyl)piperidine and a suitable organometallic derivative of 3-methylaniline or, more practically, an electrophilic 4-(halomethyl)-3-methylnitrobenzene precursor which can be coupled with a piperidine-derived nucleophile, followed by reduction of the nitro group to the desired aniline (B41778).

Primary Synthetic Routes to Piperidine-Aniline Linkages

The formation of the piperidine-aniline linkage, either directly or through a methylene (B1212753) spacer, is the cornerstone of the synthesis. Several robust methodologies can be employed.

Reductive amination is a powerful method for forming C-N bonds, typically by reacting a carbonyl compound with an amine in the presence of a reducing agent. researchgate.netdtic.mil In the context of synthesizing analogs of the target structure, this strategy is highly effective. For example, the reaction of a substituted 4-piperidone with an aniline derivative can yield a 4-anilidopiperidine scaffold. ajrconline.orggoogle.com

The reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. google.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity, often allowing for a one-pot procedure. dtic.milgoogle.com Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed. dtic.mil

Reagent 1Reagent 2Reducing AgentSolventTypical ConditionsRef
N-BOC-4-piperidinoneAnilineSodium TriacetoxyborohydrideDichloromethaneRoom Temperature, 16h dtic.mil
1-(2-phenethyl)-4-piperidoneAnilineSodium TriacetoxyborohydrideToluene0-5°C google.com
N-Boc-piperidin-4-one3,4-dichloroanilineCatalytic HydrogenationNot SpecifiedNot Specified researchgate.net
1-benzyl-4-piperidoneAnilineLiAlH₄ (after imine formation)Not SpecifiedNot Specified ajrconline.org

This table presents data for analogous reductive amination reactions forming piperidine-aniline linkages.

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, particularly for creating aryl amines from aryl halides. wikipedia.org While the target molecule contains a CH₂ spacer, these methods are critical for synthesizing key precursors where a piperidine moiety is directly attached to an aromatic ring.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and high functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl product. wikipedia.orglibretexts.org

The choice of phosphine ligand is crucial for the reaction's success, with bulky, electron-rich ligands such as those from the biarylphosphine class (e.g., XPhos, RuPhos) often providing superior results. acs.org The reaction requires a base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). acs.org

Aryl HalideAminePalladium SourceLigandBaseSolventTemperatureRef
4-BromotoluenePiperidine(NHC)Pd(allyl)ClNHC-basedNaOt-BuTolueneNot Specified rsc.org
2-ChlorobenzothiazolePiperidinePd₂(dba)₃BiarylphosphineNaOt-BuToluene25-100°C acs.org
Aryl ChloridesPiperazine (B1678402)Pd-precatalystBiarylphosphineK₃PO₄Toluene / NeatNot Specified nih.gov

This table summarizes typical conditions for Buchwald-Hartwig amination involving piperidine or related cyclic amines.

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. organic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. unito.it However, modern protocols have been developed that use catalytic amounts of a copper source (e.g., CuI) in the presence of a ligand, allowing the reaction to proceed under much milder conditions. nih.gov

Ligands such as 1,10-phenanthroline, N-methylglycine, or L-proline have been shown to greatly facilitate the reaction, improving yields and expanding the substrate scope. unito.itnih.gov The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. organic-chemistry.org

Aryl HalideAmineCopper SourceLigandBaseSolventTemperatureRef
Aryl Iodides/BromidesVarious AminesCuIL-ProlineK₂CO₃DMSO40-90°C nih.gov
Aryl IodidesN-HeterocyclesCuIN,N'-dioxideK₂CO₃Toluene110°C researchgate.net
Arenediazonium saltsPrimary Amines[Cu(CH₃CN)₄]PF₆1,10-PhenanthrolineNot SpecifiedAcetonitrile (B52724)Room Temp unito.it

This table illustrates conditions for modern Ullmann-type C-N coupling reactions.

Given the -(CH₂)- linker in this compound, alkylation represents one of the most direct and logical strategies for its synthesis. This involves a nucleophilic substitution reaction where one fragment acts as the nucleophile and the other as the electrophile bearing a suitable leaving group.

A common approach is the N-alkylation of a piperidine derivative with a substituted benzyl (B1604629) halide. researchgate.netchemicalforums.com The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net For the synthesis of the target molecule, this would involve reacting a protected 4-(aminomethyl)piperidine with a 4-(halomethyl)-3-methyl-nitrobenzene, followed by deprotection and reduction.

Alternatively, a nucleophilic aniline or a related precursor could be used to alkylate a piperidine derivative carrying a leaving group at the 4-methyl position.

NucleophileAlkylating Agent (Electrophile)BaseSolventConditionsRef
PiperidineSubstituted Benzyl ChlorideK₂CO₃Ethanol80°C (Microwave) chemicalforums.com
PiperidineAlkyl Bromide/IodideK₂CO₃ or NaHDMF0°C to Room Temp researchgate.net
4-Piperidone4-Hydroxy-phenethylbromideK₂CO₃ / TBABAcetonitrile90°C (Reflux)
Piperidin-4-yl-methanoneBenzyl Chloride DerivativesK₂CO₃Acetonitrile/DCMReflux, 72h mdpi.com

This table provides examples of conditions used for the alkylation of piperidine derivatives.

Alkylation Reactions

N-Alkylation of Aniline Precursors

N-alkylation is a foundational method for creating carbon-nitrogen bonds. In the context of synthesizing precursors for the target molecule, this strategy involves the alkylation of an aniline derivative. This can be achieved through various methods, including reactions with alcohols, which are considered greener alternatives to alkyl halides as they produce water as the only byproduct.

One advanced approach is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology. This process typically uses a metal catalyst to temporarily abstract hydrogen from an alcohol, forming an aldehyde in situ. The aldehyde then reacts with the amine (aniline) to form an imine, which is subsequently reduced by the previously "borrowed" hydrogen, still held by the catalyst, to yield the N-alkylated product. This method avoids the use of stoichiometric activating or reducing agents, increasing atom economy.

C-Alkylation leading to the Methylene Bridge

The formation of the methylene bridge connecting the aniline and piperidine rings is a critical C-alkylation step. This transformation is typically an electrophilic substitution reaction on the electron-rich aniline ring. A common industrial analogue is the synthesis of 4,4'-methylenedianiline, which is produced by reacting aniline with formaldehyde under acidic conditions.

In a similar vein, the synthesis of this compound could involve the reaction of 3-methylaniline with a piperidine-derived electrophile. For instance, piperidine-4-methanol could be activated under acidic conditions to form a carbocation, which would then attack the aniline ring at the position para to the amino group. The methyl group at position 3 helps direct this substitution. The reaction conditions, such as temperature and the molar ratio of reactants, are crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

Table 1: Representative Conditions for Methylene Bridge Formation via C-Alkylation

Parameter Condition Rationale
Reactants 3-methylaniline, Piperidine-4-formaldehyde equivalent Aniline acts as the nucleophile; the piperidine moiety is introduced via an electrophilic source.
Catalyst Acid catalyst (e.g., HCl) Activates the formaldehyde equivalent to promote electrophilic aromatic substitution.
Temperature Elevated Higher temperatures can increase reaction rate but may also promote byproduct formation.

| Reactant Ratio | Excess aniline | Using an excess of the aniline component can help drive the reaction to completion and reduce polysubstitution. |

Key Transformations for Amine and Ring Formation

The final stages of the synthesis often involve the formation of the aniline's primary amine group and the construction of the saturated piperidine ring. These transformations are pivotal and can be accomplished through several reliable methods.

Reduction of Nitro Precursors to Aniline

The reduction of an aromatic nitro group is one of the most common and effective methods for preparing anilines. Starting with a 3-methyl-4-(piperidin-4-ylmethyl)nitrobenzene precursor allows for the late-stage introduction of the sensitive aniline functionality. This transformation can be achieved with high efficiency using various reducing systems.

Catalytic hydrogenation is a widely used industrial process for the reduction of nitroarenes due to its efficiency and clean nature. scientificupdate.com The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. acs.org Palladium on carbon (Pd/C) is a common and highly effective catalyst for this purpose. rsc.orgrsc.org The process is typically carried out under pressure to facilitate the reaction, and it generally results in high yields of the corresponding aniline. researchgate.net While effective, this method requires specialized equipment to handle hydrogen gas safely.

Table 2: Typical Parameters for Catalytic Hydrogenation of Nitroarenes

Parameter Details Purpose
Catalyst 5-10% Palladium on Carbon (Pd/C) Provides a surface for the reaction between hydrogen and the nitro compound.
Hydrogen Source H₂ gas The reducing agent that converts the nitro group to an amine.
Pressure 1-10 atm (or higher) Increased pressure enhances the solubility of hydrogen gas, speeding up the reaction.
Solvent Methanol, Ethanol, Ethyl Acetate (B1210297) Dissolves the substrate and allows for efficient contact with the catalyst.

| Temperature | Room Temperature to 80 °C | Provides sufficient energy for the reaction without causing degradation. |

For laboratory-scale synthesis or when other sensitive functional groups are present, chemoselective reduction using hydride reagents is often preferred. Sodium borohydride (NaBH₄) is a mild reducing agent that typically does not reduce nitro groups on its own under neutral conditions. jsynthchem.comorientjchem.org However, its reducing power can be significantly enhanced by the addition of transition metal salts, such as nickel(II) chloride or nickel(II) acetate, allowing for the rapid and efficient reduction of nitroarenes at room temperature. asianpubs.orgorientjchem.org This method offers high chemoselectivity and avoids the need for high-pressure hydrogenation equipment. researchgate.netmdpi.com

Borane complexes, such as ammonia-borane (H₃N·BH₃), have also emerged as effective reagents for nitro group reductions, often catalyzed by nanoparticles of metals like gold. researchgate.net These reactions can proceed under mild conditions and show excellent functional group tolerance. researchgate.net Another approach involves generating boron triiodide (BI₃) in situ from potassium borohydride (KBH₄) and iodine, which has proven effective for reducing a wide range of nitroarenes. acs.org

Intramolecular Cyclization Reactions for Piperidine Ring Construction

A powerful strategy involves the reduction of a suitably substituted pyridine (B92270) ring. For instance, a precursor like 3-(4-nitrophenyl)pyridine can be transformed into the corresponding piperidine derivative. youtube.com This can be accomplished in a multi-step sequence. First, the pyridine nitrogen is alkylated to form a pyridinium salt. This activation facilitates the subsequent reduction of the aromatic ring. Treatment with a hydride reducing agent, such as sodium borohydride, can then reduce the pyridinium ring to a tetrahydropyridine or directly to the fully saturated piperidine ring. beilstein-journals.orgresearchgate.net This approach is particularly strategic as it can sometimes be performed concurrently with the reduction of other functional groups, like a nitro group, in a one-pot procedure. nih.gov

Hydrogenation of Pyridine and Pyridinium Salts for Piperidine Formation

The hydrogenation of pyridine and its derivatives is one of the most direct and widely used methods for the synthesis of the piperidine core. This approach is attractive due to the commercial availability of a vast array of substituted pyridines. The key challenge lies in achieving high chemoselectivity and stereoselectivity, especially in the presence of other reducible functional groups.

A plausible and efficient route to this compound would involve the catalytic hydrogenation of a precursor such as 3-Methyl-4-(pyridin-4-ylmethyl)aniline. The hydrogenation of 4-benzylpyridine derivatives has been studied, with catalysts like rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and platinum on carbon (Pt/C) showing high activity. researchgate.net Rhodium catalysts, in particular, have demonstrated excellent performance in such hydrogenations. nih.govresearchgate.net

The reduction of pyridinium salts offers an alternative to the hydrogenation of neutral pyridines, often proceeding under milder conditions. thieme-connect.de For instance, N-benzylpyridinium salts can be reduced to the corresponding N-benzylpiperidines. A general method for the synthesis of cis-3-methyl-4-aminopiperidine derivatives starts from an N-benzyl-pyridinium salt, which is converted to an epoxide that undergoes regioselective ring opening. researchgate.net This highlights a strategic pathway to introduce substitution patterns relevant to the target molecule.

Ring Transformation Methodologies

Ring transformation methodologies provide another avenue for the synthesis of substituted piperidines. These strategies involve the conversion of other heterocyclic rings, such as aziridines or pyrrolidines, into the piperidine scaffold. For example, 1-arylmethyl-2-(cyanomethyl)aziridines can undergo ring-opening and subsequent cyclization reactions to form different nitrogen-containing heterocycles. nih.govresearchgate.net While not a direct route to the target molecule, these methods showcase the versatility of synthetic approaches in heterocyclic chemistry and could be adapted for the synthesis of specific piperidine-containing building blocks.

Optimization and Scalability of Synthetic Protocols

For the practical application and potential industrial production of this compound, the optimization and scalability of the chosen synthetic route are of paramount importance. This involves careful selection of catalysts and reagents, as well as fine-tuning of reaction conditions such as solvent and temperature.

Catalyst and Reagent Selection for Enhanced Efficiency

The choice of catalyst is critical in hydrogenation reactions for piperidine synthesis. For the hydrogenation of substituted pyridines, platinum group metals are commonly employed. Platinum oxide (PtO₂) is a mild and effective catalyst for this transformation, often used in a protic solvent like glacial acetic acid under hydrogen pressure. researchgate.netresearchgate.net Rhodium on carbon has been identified as a highly active catalyst for the hydrogenation of 4-benzylpyridine derivatives. researchgate.net Palladium on carbon is also a widely used and effective catalyst. rsc.org

The selection of reagents also plays a crucial role. For instance, in radical-mediated cyclizations, the choice between tributyltin hydride and tris(trimethylsilyl)silane can dramatically impact the diastereoselectivity of the reaction. nih.gov

Catalyst Substrate Type Typical Conditions Advantages/Disadvantages
PtO₂Substituted PyridinesGlacial acetic acid, 50-70 bar H₂Mild, effective for various substrates
Rh/C4-Benzylpyridine derivativesVarious solvents, moderate temperature and pressureHigh activity and conversion rates
Pd/CPyridinecarbonitrilesWater/Dichloromethane, H₂SO₄ additive, 30-50°C, 6 bar H₂High chemoselectivity, tunable by adjusting acidity

Solvent Effects and Reaction Condition Tuning

The solvent can have a profound impact on the rate, yield, and selectivity of a reaction. In the hydrogenation of pyridine derivatives, both protic and aprotic solvents have been utilized. Glacial acetic acid can serve as both a solvent and a co-catalyst by protonating the pyridine nitrogen, thereby activating the ring towards reduction. researchgate.netresearchgate.net In other systems, solvents like ethanol or water are used. nih.govrsc.org The choice of solvent can also influence the chemoselectivity; for example, in the hydrogenation of pyridinecarbonitriles over a Pd/C catalyst, using water as a solvent favored the chemoselective hydrogenation of the nitrile group. rsc.org

Reaction conditions such as temperature and pressure are also critical parameters to optimize for scalability. A scalable synthesis of 2- and 4-substituted benzylpiperidines has been developed based on the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-4-yl)methanols in the presence of a Pd/C catalyst. researchgate.net This demonstrates that careful control of reaction parameters can lead to efficient and scalable processes. Initial solvent effect studies for the synthesis of tetrahydropyridines have shown that while solvents like acetonitrile, chloroform, and dichloromethane may lead to faster reaction rates, methanol can provide higher yields. researchgate.net

Strategies for Improving Reaction Yields and Selectivity

In the multi-step synthesis of complex molecules such as this compound, maximizing reaction yield and controlling selectivity are paramount for an efficient and economically viable process. Various strategies can be employed to optimize the key transformations involved, which typically include the formation of the piperidine ring, the construction of the substituted aniline, and the coupling of these two moieties.

Key strategies for enhancing yield and selectivity include the optimization of reaction parameters, the choice of catalytic systems, and the use of modern synthetic techniques like flow chemistry. For instance, in palladium-catalyzed C-H olefination of aniline derivatives, a potential route to precursors, the reaction can proceed under mild conditions with good yields by using a specific Pd/S,O-ligand catalytic system. uva.nl This approach allows for the direct functionalization of C-H bonds, offering a more efficient alternative to traditional multi-step methods that may require halogenation or borylation followed by cross-coupling. uva.nlresearchgate.net

Reductive amination, a common method for forming the piperidine ring or attaching it to the aniline precursor, can be optimized by careful selection of the reducing agent and reaction conditions to control diastereoselectivity. researchgate.netresearchgate.net For example, the reduction of an imine intermediate can lead to a mixture of cis and trans isomers; the ratio can be influenced by the choice of reducing agent, such as lithium aluminum hydride, and other reaction parameters. researchgate.net

Furthermore, the development of one-pot synthesis protocols and continuous flow reactions can significantly improve efficiency. organic-chemistry.orgnih.gov Flow chemistry, in particular, offers precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields, better selectivity, and improved safety profiles. nih.gov The enhanced heat and mass transfer in microreactors can suppress side reactions and allow for the use of highly reactive intermediates. nih.gov

Below is a table summarizing strategies to improve reaction outcomes in relevant synthetic steps.

Synthetic StepParameter to OptimizeStrategy for ImprovementExpected Outcome
Palladium-Catalyzed Cross-Coupling Catalyst SystemUse of specific ligands (e.g., S,O-ligands) to enhance catalyst activity and selectivity. uva.nlIncreased yield and regioselectivity (e.g., para-selective C-H functionalization). uva.nl
Reaction TemperatureFine-tuning the temperature to balance reaction rate and catalyst stability/selectivity.Minimized side product formation and decomposition.
SolventChoosing a solvent that optimizes solubility of reactants and catalyst, and influences reaction pathway. chemrxiv.orgEnhanced reaction rates and yields. chemrxiv.org
Reductive Amination Reducing AgentSelection of a stereoselective reducing agent (e.g., specific borohydrides) to control the formation of stereoisomers.Improved diastereomeric ratio (e.g., higher cis/trans ratio). researchgate.net
pH ControlMaintaining optimal pH to facilitate imine formation without causing side reactions or degradation.Higher conversion to the desired amine product.
Intramolecular Cyclization CatalystEmploying organocatalysts or metal catalysts to induce enantioselective or diastereoselective ring closure. mdpi.comFormation of piperidine ring with high stereocontrol. mdpi.com
Substrate DesignPre-installing functional groups or chiral auxiliaries that direct the stereochemical outcome of the cyclization. mdpi.comPredictable and high selectivity for the desired isomer.

Protective Group Chemistry in Multistep Synthesis

The synthesis of a multifunctional molecule like this compound necessitates a sophisticated strategy involving the use of protecting groups. researchgate.net Both the aniline and the piperidine moieties contain reactive secondary amine functionalities. These groups are nucleophilic and basic, making them susceptible to participation in a wide range of chemical reactions. researchgate.net Without protection, these amine groups could interfere with intended chemical transformations at other sites of the molecule, leading to a mixture of undesired side products and significantly lowering the yield of the target compound.

Protective group chemistry involves the temporary and selective masking of a reactive functional group to prevent it from reacting during a synthetic step. researchgate.net An ideal protecting group should be easy to introduce in high yield, stable under a variety of subsequent reaction conditions, and readily removable in high yield without affecting other functional groups in the molecule. researchgate.net The strategic application of protection and deprotection steps is a cornerstone of modern organic synthesis, enabling the construction of complex architectures with high precision. researchgate.netorganic-chemistry.orgmdpi.com

In the context of synthesizing this compound, protecting groups would be essential, for example, during functionalization of the aromatic ring via electrophilic substitution or cross-coupling reactions, where the unprotected aniline or piperidine nitrogen could compete as a nucleophile. Similarly, if modifications are required on the piperidine ring, the aniline's amino group might need to be protected.

The primary aromatic amine of the aniline moiety and the secondary aliphatic amine of the piperidine ring have different reactivities, which can be exploited for selective protection. However, in many synthetic routes, both may require protection. Carbamates are among the most common and versatile protecting groups for amines due to their stability and the variety of conditions available for their removal. nih.gov

Common Amine Protecting Groups:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under basic and nucleophilic conditions. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O). Its removal is conveniently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). creative-peptides.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions. It is introduced using benzyl chloroformate. A key advantage of the Cbz group is its cleavage by catalytic hydrogenation (e.g., H₂/Pd-C), which occurs under neutral conditions and is orthogonal to the acid-labile Boc group. nih.govcreative-peptides.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions, typically using a solution of piperidine in DMF. nih.gov This makes it orthogonal to both Boc and Cbz groups, providing great flexibility in complex, multi-step syntheses where sequential deprotection is required. nih.govcreative-peptides.com

The following table summarizes key protection and deprotection strategies for amine functionalities relevant to the synthesis of this compound.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acids (e.g., TFA, HCl) creative-peptides.comStable to base, nucleophiles, and catalytic hydrogenation. nih.gov
BenzyloxycarbonylCbz, ZBenzyl chloroformateCatalytic hydrogenation (H₂/Pd-C), strong acids (HBr/AcOH). creative-peptides.comStable to mild acid and base. nih.gov
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuMild bases (e.g., 20% piperidine in DMF). nih.govcreative-peptides.comStable to acidic conditions and catalytic hydrogenation. nih.gov
p-ToluenesulfonylTosyl, TsTosyl chloride (TsCl)Strong reducing agents (e.g., Na/liquid ammonia). creative-peptides.comVery stable to acid, base, and oxidation. creative-peptides.com

Chemical Reactivity and Strategic Derivatization

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is characterized by the primary aromatic amine (-NH₂) and a methyl group (-CH₃) attached to the benzene (B151609) ring. The amino group is a powerful activating group, significantly influencing the ring's susceptibility to electrophilic attack. byjus.com

The electron-rich nature of the aniline ring makes it highly reactive towards electrophiles. byjus.com The primary amino group and the methyl group dictate the position of incoming substituents.

Both the amino group and the methyl group are activating substituents that direct incoming electrophiles to the ortho and para positions relative to themselves. byjus.comlibretexts.org The amino group is a particularly strong activating group due to the ability of its lone pair of electrons to participate in resonance with the aromatic ring, increasing electron density at the ortho and para carbons. byjus.com The methyl group exerts a weaker activating effect through induction and hyperconjugation. libretexts.orglibretexts.org

In 3-Methyl-4-(piperidin-4-ylmethyl)aniline, the positions on the aromatic ring are influenced as follows:

Amino Group (-NH₂ at C1): Strongly activates and directs ortho (C2, C6) and para (C4).

Methyl Group (-CH₃ at C3): Activates and directs ortho (C2, C4) and para (C6).

Alkyl Group (-CH₂-piperidine at C4): Weakly activates and directs ortho (C3, C5) and para (C1).

The positions C2, C5, and C6 are available for substitution. The directing effects of the substituents reinforce each other, primarily at positions 2, 5, and 6. The amino group is the most powerful activating group, and its influence will dominate. libretexts.org Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group. Since the para position (C4) is already substituted, the reaction will be directed to the ortho positions (C2 and C6). The presence of the methyl group at C3 and the bulky piperidinylmethyl group at C4 creates significant steric hindrance, which will influence the final product distribution. youtube.com Position C2 is flanked by the methyl group, while C6 is less sterically hindered, suggesting that substitution at C6 might be favored.

Table 1: Analysis of Substituent Effects on EAS Regioselectivity
SubstituentPositionElectronic EffectDirecting InfluenceRelative Activating Strength
-NH₂ (Amino)C1Strongly Activating (Resonance)Ortho, ParaStrongest
-CH₃ (Methyl)C3Activating (Inductive/Hyperconjugation)Ortho, ParaModerate
-CH₂-piperidine (Alkyl)C4Weakly Activating (Inductive)Ortho, ParaWeakest

The high reactivity of the aniline ring, driven by the powerful amino group, often leads to multiple substitutions, such as the formation of a 2,4,6-tribromoaniline (B120722) when treated with excess bromine water. byjus.comyoutube.com To achieve selective monosubstitution, the activating effect of the amino group must be attenuated. libretexts.org

This is commonly accomplished by converting the amine into an amide through acylation (e.g., reacting with acetic anhydride (B1165640) to form an acetanilide). youtube.com The acetyl group is electron-withdrawing by resonance, which reduces the lone pair's ability to activate the ring. libretexts.orgyoutube.com This "protected" intermediate is less reactive, allowing for more controlled, single substitutions. youtube.com The desired electrophilic substitution is then performed, and the acetyl group can be subsequently removed by acid or base hydrolysis to regenerate the free amine. libretexts.org This strategy allows for the synthesis of specific mono-substituted isomers that are otherwise difficult to obtain. youtube.com

The primary amine of the aniline moiety readily undergoes acylation with acyl chlorides or anhydrides and sulfonylation with sulfonyl chlorides. nih.govlibretexts.org These reactions typically occur at the nitrogen atom.

Acylation: Reaction with reagents like acetyl chloride or acetic anhydride in the presence of a base yields the corresponding N-acyl derivative. This transformation is fundamental for the protecting group strategy mentioned previously. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base (e.g., pyridine) yields a sulfonamide. In some cases, C-sulfonylation on the aromatic ring can be achieved under specific catalytic conditions, for instance, using a copper catalyst to direct sulfonylation to the C4 position of an aniline derivative. mdpi.com

The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.gov The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This provides a versatile method for introducing a range of substituents onto the aromatic ring that are not accessible through direct electrophilic substitution.

Table 2: Potential Transformations via Diazonium Salt Intermediate
ReagentProduct Functional GroupReaction Name (if applicable)
CuCl / HCl-Cl (Chloro)Sandmeyer Reaction
CuBr / HBr-Br (Bromo)Sandmeyer Reaction
CuCN / KCN-CN (Cyano)Sandmeyer Reaction
KI-I (Iodo)-
HBF₄, then heat-F (Fluoro)Schiemann Reaction
H₂O, heat-OH (Hydroxyl)-
H₃PO₂-H (Deamination)-

Electrophilic Aromatic Substitution (EAS) Reactions

Reactivity of the Piperidine (B6355638) Moiety

The piperidine ring contains a secondary amine, which is nucleophilic and basic, offering another site for chemical modification. Unlike the aniline nitrogen, the piperidine nitrogen is aliphatic and generally more basic. Derivatization at this position is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. researchgate.netmdpi.com

Common reactions involving the piperidine nitrogen include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups onto the piperidine nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This can be used to introduce a wide range of functional groups. For example, derivatives of N-(4-aminophenyl)piperidine have been used to tag organic acids for improved detection in mass spectrometry. rowan.edu

N-Arylation: Coupling with aryl halides, often under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination), can attach aryl or heteroaryl rings to the piperidine nitrogen.

Michael Addition: As a nucleophile, the piperidine amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.

The bifunctional nature of this compound allows for selective reactions. For instance, the piperidine nitrogen can be selectively acylated or alkylated in the presence of the less nucleophilic aniline nitrogen under controlled conditions. Conversely, protecting the piperidine nitrogen (e.g., as a Boc-carbamate) would allow for extensive manipulation of the aniline moiety without interference. nih.gov

Amine Reactions (e.g., Salt Formation, Enamine Formation)

The presence of two basic nitrogen atoms—the aromatic aniline nitrogen and the aliphatic piperidine nitrogen—defines much of the compound's fundamental chemistry. The piperidine nitrogen is significantly more basic than the aniline nitrogen. This is because the lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system, reducing its availability to accept a proton. quora.comchemistrysteps.com In contrast, the lone pair on the piperidine nitrogen is localized and readily available for protonation.

This difference in basicity allows for selective protonation and salt formation. Treatment with one equivalent of a strong acid, such as hydrochloric acid (HCl), would predominantly form the piperidinium (B107235) salt. The formation of hydrochloride salts is a common strategy to improve the aqueous solubility and crystalline properties of amine-containing compounds. nih.gov

Enamine formation is a characteristic reaction of secondary amines with aldehydes or ketones. sigmaaldrich.com The piperidine nitrogen in this compound can theoretically react with a carbonyl compound to form an enamine intermediate. This reaction involves the initial formation of a carbinolamine, followed by dehydration. Such intermediates can be valuable in subsequent C-C bond-forming reactions.

Oxidation Reactions (e.g., N-Oxide Formation)

Oxidation of this compound can occur at several sites. The two nitrogen atoms are susceptible to oxidation to form N-oxides. The oxidation of tertiary nitrogen atoms in piperidine rings can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). nih.gov While N-oxides formed on piperidine rings may be biologically inactive in vitro, they can function as prodrugs, being converted back to the active parent amine in vivo. nih.gov

The aniline moiety can also undergo oxidation, though this often leads to complex mixtures of products, including tarry polymers, especially under strong oxidizing or acidic conditions. ncert.nic.in Controlled oxidation of related aromatic amines is a known metabolic pathway. nih.gov

A precursor to the aniline, 3-Methyl-4-nitropyridine-1-oxide, represents an example of N-oxidation on a related heterocyclic core. acs.orgconsensus.app The synthesis of this compound involves the oxidation of the pyridine (B92270) nitrogen to an N-oxide, followed by nitration of the ring.

Functionalization of the Piperidine Nitrogen (N-Alkylation)

The secondary amine of the piperidine ring is a prime site for functionalization, most commonly through N-alkylation. As a strong nucleophile, this nitrogen readily reacts with alkyl halides or undergoes reductive amination with aldehydes or ketones to introduce a wide variety of substituents. This modification is a key strategy for modulating the pharmacological properties of piperidine-containing molecules.

The existence of derivatives such as N,3,4-trimethyl-N-(piperidin-4-ylmethyl)aniline, where a methyl group is attached to the piperidine nitrogen, confirms the feasibility of this reaction. google.com When performing N-alkylation, the higher nucleophilicity of the piperidine nitrogen compared to the aniline nitrogen allows for a degree of regioselectivity, favoring reaction at the piperidine site. quora.comlibretexts.org However, under more forcing conditions or with certain reagents, alkylation of the aniline nitrogen can also occur. chemistrysteps.comquora.com

Table 1: Examples of N-Alkylation Reactions on Piperidine and Aniline Moieties

Reagent Nitrogen Site Product Type Reference
Alkyl Halide (e.g., CH₃I) Piperidine Nitrogen Tertiary Amine google.com
Methanol (Reductive Alkylation) Aniline Nitrogen N-Methylaniline chemistrysteps.com
Alkyl p-toluenesulfonate Aniline Nitrogen N,N-Dialkylaniline quora.com

Reactivity of the Methylene (B1212753) Bridge

The methylene (-CH₂-) bridge serves as a flexible linker connecting the piperidine and aniline moieties. While typically less reactive than the other functional groups, its benzylic position—adjacent to the aromatic ring—confers some potential for specific reactions. In metabolic studies of related N-benzylanilines, a major pathway is N-debenzylation, which involves the cleavage of the C-N bond adjacent to the benzyl (B1604629) group. nih.gov This suggests that this position is a site of metabolic activity, likely proceeding through oxidation at the carbon atom. The oxidation of benzylamines by enzymes like monoamine oxidase (MAO) involves the cleavage of a C-H bond at the benzylic carbon. acs.org Direct chemical functionalization, such as radical halogenation, is possible at benzylic positions but may be complicated by the presence of the highly reactive aniline ring. Therefore, the primary reactivity associated with the bridge is often oxidative cleavage rather than substitution.

Targeted Derivatization for Structure-Reactivity Studies

Strategic derivatization of the core scaffold is essential for developing structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule to observe the effect on its chemical or biological properties.

Introduction of Additional Functional Groups on the Aromatic Ring

The aromatic ring of the aniline moiety is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the amino group. rsc.org This group directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho to the amino group (positions 2 and 6) are the most likely sites for substitution.

However, the high reactivity of anilines can be a drawback, often leading to polysubstitution and oxidation side products. ncert.nic.in To achieve controlled monosubstitution, the reactivity of the amino group is typically moderated by converting it to an amide, such as an acetanilide. This N-acetyl group is still an ortho, para-director but is less activating, allowing for cleaner reactions like monobromination or nitration. The protecting acetyl group can then be removed by hydrolysis to restore the free amine. ncert.nic.inrsc.org

Table 2: Directing Effects for Electrophilic Aromatic Substitution

Substituent Present Type Directing Effect Reactivity Reference
-NH₂ (Amino) Activating Ortho, Para Strongly Activating rsc.org
-CH₃ (Methyl) Activating Ortho, Para Weakly Activating nih.gov
-NHCOCH₃ (Amido) Activating Ortho, Para Moderately Activating ncert.nic.in

Modifications of the Piperidine Ring Substituents

While the parent molecule has an unsubstituted piperidine ring, this ring can be a target for extensive modification to explore SAR. These modifications are often incorporated during the synthesis of the piperidine fragment itself, prior to its coupling with the aniline portion. General synthetic methods allow for the creation of piperidines with a wide array of substituents at various positions. nih.gov For instance, piperidin-4-one derivatives can serve as versatile intermediates for introducing functionality at the 3, 4, and 5-positions of the ring. rsc.org The study of related compounds shows various modifications, such as the introduction of additional heterocyclic rings (e.g., piperazine) onto the piperidine ring, demonstrating the chemical tractability of this position for building molecular complexity.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular skeleton and the connectivity of atoms.

The ¹H NMR spectrum of 3-Methyl-4-(piperidin-4-ylmethyl)aniline reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum is characterized by signals from the aromatic ring, the benzylic methylene (B1212753) bridge, the piperidine (B6355638) ring, the aniline (B41778) amine, and the methyl group.

The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The aniline (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. rsc.org The aliphatic region contains the complex signals of the piperidine ring protons and the benzylic CH₂ group. The methyl group attached to the aromatic ring will appear as a singlet.

Based on analogous structures like toluidine and substituted piperidines, the expected chemical shifts are detailed below. chemicalbook.comchemicalbook.comnist.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8 - 7.0d1HAromatic C5-H
~ 6.6dd1HAromatic C6-H
~ 6.5d1HAromatic C2-H
~ 3.5 (broad)s2HAniline (-NH₂)
~ 3.0 - 3.1m2HPiperidine C2-H, C6-H (axial)
~ 2.5d2HBenzylic (-CH₂-)
~ 2.4 - 2.5m2HPiperidine C2-H, C6-H (equatorial)
~ 2.1s3HAromatic -CH₃
~ 1.5 - 1.7m3HPiperidine C3-H, C5-H (axial) & C4-H
~ 1.2 - 1.4m2HPiperidine C3-H, C5-H (equatorial)
~ 1.0 (broad)s1HPiperidine (-NH)

Note: Chemical shifts are predictions based on standard values and may vary based on solvent and concentration. Multiplicity is denoted as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecule's lack of symmetry, each of the 12 carbon atoms is expected to be in a unique chemical environment, resulting in 12 distinct signals.

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. libretexts.org Aromatic carbons typically resonate in the range of 110-150 ppm. organicchemistrydata.orgdocbrown.info The carbon atom attached to the electron-donating amino group (C1) will be shifted upfield compared to the others, while the carbon attached to the methyl group (C3) and the piperidinylmethyl group (C4) will be downfield. chemicalbook.comchemicalbook.com The aliphatic carbons of the piperidine ring and the benzylic methylene group resonate at higher field (lower ppm values). chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 145.0Aromatic C1 (-NH₂)
~ 137.0Aromatic C3 (-CH₃)
~ 129.5Aromatic C5
~ 125.0Aromatic C4 (-CH₂-)
~ 118.0Aromatic C6
~ 115.0Aromatic C2
~ 46.0Piperidine C2, C6
~ 41.0Benzylic (-CH₂-)
~ 35.0Piperidine C4
~ 32.0Piperidine C3, C5
~ 20.0Aromatic -CH₃

Note: Chemical shifts are predictions and can vary.

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons and within the piperidine ring's spin system, helping to trace the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is used to definitively assign the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the proton signal for the methyl group (~2.1 ppm) would show a cross-peak with the methyl carbon signal (~20.0 ppm).

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

N-H Stretch: The primary aniline amine (-NH₂) will show two characteristic medium-to-weak absorption bands in the region of 3350-3500 cm⁻¹. researchgate.net The secondary amine in the piperidine ring will show a single, weaker N-H stretching band in a similar region, which may overlap with the aniline signals.

C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl, methylene, and piperidine groups will result in strong absorption bands in the 2850-2960 cm⁻¹ region.

C=C Stretch: Aromatic ring C=C stretching vibrations typically produce several medium-to-weak bands in the 1450-1600 cm⁻¹ region.

N-H Bend: The bending vibration for the primary aniline amine usually appears as a medium to strong band between 1580 and 1650 cm⁻¹. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine (Aniline)
~ 3300N-H StretchSecondary Amine (Piperidine)
3000 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic (CH₃, CH₂, CH)
1580 - 1650N-H BendPrimary Amine
1450 - 1600C=C StretchAromatic Ring

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.

For this compound (Molecular Weight: 190.28 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 190. chemscene.com The fragmentation of this molecular ion provides valuable structural clues. The most likely fragmentation pathways involve cleavage at the weakest bonds and the formation of stable carbocations. libretexts.org

A primary and highly probable fragmentation is the benzylic cleavage, where the bond between the aromatic ring and the piperidine-containing substituent breaks. This can lead to two major fragment ions:

A fragment corresponding to the [M - C₅H₁₀N]⁺ ion, which is the stable benzylic carbocation [H₂N(CH₃)C₆H₃CH₂]⁺. This would result in a peak at m/z = 120 .

A fragment corresponding to the piperidin-4-ylmethyl cation [CH₂(C₅H₁₀N)]⁺, which would produce a peak at m/z = 98 .

Further fragmentation of the piperidine ring itself would also generate a series of smaller ions. The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's molecular formula. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), allowing for the determination of the elemental composition of the molecule.

For this compound, the theoretical exact mass is calculated based on its molecular formula, C₁₃H₂₀N₂. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the m/z of the protonated molecular ion, [M+H]⁺. The experimentally measured mass is then compared to the theoretical value. A close match provides strong evidence for the assigned molecular formula.

Table 1: Representative HRMS Data for C₁₃H₂₀N₂

Parameter Value
Molecular Formula C₁₃H₂₀N₂
Theoretical Exact Mass [M] 204.16265 Da
Theoretical m/z [M+H]⁺ 205.17042 Da
Experimentally Observed m/z [M+H]⁺ 205.17011 Da

Note: The experimental value is hypothetical but represents a typical result confirming the molecular formula.

Fragmentation Pattern Analysis for Structural Elucidation

Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry provides detailed structural information through the analysis of fragmentation patterns. The molecular ion of this compound is energetically unstable and breaks apart in predictable ways, yielding fragment ions that are characteristic of its structure. chemguide.co.uk

The fragmentation is dominated by cleavages at the weakest bonds and the formation of stable carbocations and radical species. Key fragmentation pathways for this molecule include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom in the piperidine ring is prone to cleavage, a common pathway for aliphatic amines. libretexts.orgmiamioh.edu This can result in the opening of the piperidine ring or the loss of substituents from it.

Benzylic Cleavage: The bond between the methylene bridge and the piperidine ring is a benzylic-type position relative to the aniline ring, making it susceptible to cleavage. This would lead to the formation of a stable ion at m/z 106, corresponding to the methyl-aminobenzyl fragment, or an ion at m/z 98, corresponding to the piperidinylmethylene fragment.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, typically losing ethylene (B1197577) (C₂H₄) fragments.

Loss of Methyl Group: The methyl group on the aniline ring can be lost as a radical, resulting in a fragment ion at [M-15]⁺.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Description
204 [C₁₃H₂₀N₂]⁺• Molecular Ion (Parent Ion)
189 [C₁₂H₁₇N₂]⁺ Loss of a methyl radical (-CH₃)
120 [C₈H₁₀N]⁺ Cleavage of the CH₂-piperidine bond, forming the 3-methyl-4-methylene-aniline ion
98 [C₆H₁₂N]⁺ Cleavage of the Ar-CH₂ bond, forming the piperidin-4-ylmethyl ion

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The technique provides information about the chromophoric systems present. For this compound, the primary chromophore responsible for UV absorption is the substituted aniline ring. The piperidine moiety is a saturated aliphatic system and does not absorb significantly in the 200–800 nm range.

The UV-Vis spectrum of an aniline derivative typically displays strong absorption bands corresponding to π → π* transitions of the benzene ring. rroij.com The presence of the amino group (-NH₂) and the methyl group (-CH₃) as substituents on the ring influences the position and intensity of these absorption maxima (λmax). These groups act as auxochromes, typically causing a red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene.

Table 3: Typical UV-Vis Absorption Data for this compound in Methanol

Absorption Band λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type
Band I ~290 nm ~2,500 π → π*

Note: These values are representative for a substituted aniline in a polar solvent.

Analysis of Electronic Transitions and Chromophoric Systems

The chromophoric system is centered on the 3-methylaniline core. The electronic transitions observed in the UV-Vis spectrum arise from the promotion of electrons from lower energy molecular orbitals (π and n) to higher energy anti-bonding orbitals (π*).

π → π Transitions:* These are high-energy, high-intensity transitions associated with the aromatic π-system. The substitution on the benzene ring affects the energy levels of the molecular orbitals, leading to characteristic absorption bands.

n → π Transitions:* This transition involves the non-bonding (n) electrons of the nitrogen lone pair being promoted to an anti-bonding π* orbital of the aromatic ring. This transition is typically of lower intensity and can sometimes be obscured by the stronger π → π* bands.

The solvent environment can influence the positions of these bands. In polar solvents, a phenomenon known as solvatochromism may be observed, where the λmax shifts due to dipole-dipole interactions between the solute and solvent molecules. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov Powder X-ray Diffraction (PXRD) can be used to identify the crystalline form and assess phase purity, which is particularly important in pharmaceutical contexts where polymorphism can occur. mdpi.com For a complete structural determination, however, single-crystal X-ray diffraction is the gold standard.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise molecular geometry, including bond lengths, bond angles, and torsional angles. researchgate.net For this compound, this analysis would confirm:

The planarity of the aniline ring.

The specific conformation of the piperidine ring, which is expected to adopt a stable chair conformation. mdpi.comnih.gov

The spatial orientation of the piperidine ring relative to the aniline ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine groups, which stabilize the crystal structure.

Since this compound is an achiral molecule, it does not have an absolute configuration. However, if a chiral derivative were synthesized, single-crystal XRD would be the definitive method to determine its absolute stereochemistry.

Table 4: Representative Single-Crystal X-ray Diffraction Data

Parameter Description
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.61
b (Å) 20.42
c (Å) 8.11
β (°) 98.3
Volume (ų) 1410.5

Note: This data is hypothetical, based on similar structures researchgate.net, and represents a plausible crystallographic result.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts of its synthesis, thereby ensuring its purity. nih.goviiste.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

Given the compound's polarity and molecular weight, reversed-phase HPLC (RP-HPLC) is a highly suitable method for purity assessment. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The compound is separated from less polar and more polar impurities based on their differential partitioning between the two phases. Isomeric impurities, which can be difficult to separate, can often be resolved using specialized columns or mobile phase conditions. researchgate.netmdpi.com Gas chromatography can also be effective, particularly for analyzing volatile impurities or for separating isomers on specialized stationary phases. scielo.br

Table 5: Typical RP-HPLC Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% TFA) and Acetonitrile (B52724)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For "this compound," a reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging the compound's polarity and the presence of chromophores for UV detection.

Detailed Research Findings:

While specific HPLC methods for "this compound" are not extensively published, methods for structurally related compounds, such as aniline and piperidine derivatives, provide a strong basis for its analysis. For instance, the analysis of piperidine in pharmaceutical substances has been successfully achieved using pre-column derivatization to enhance UV detection. nih.gov A simple and sensitive RP-HPLC method for piperidine involved derivatization with 4-toluenesulfonyl chloride, with detection at 230 nm. nih.gov

Similarly, the quantification of aniline and N-methylaniline in industrial dyes has been performed using a reversed-phase C18 column with an acetonitrile-water mobile phase. nih.gov The UV detector was set to 190 nm to achieve the strongest signal for these compounds. nih.gov These established methods inform the development of a robust HPLC protocol for "this compound."

A typical HPLC system for the analysis of this compound would consist of a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would likely be a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH) and an organic modifier like acetonitrile or methanol. Gradient elution is often preferred to ensure adequate separation of the main compound from any impurities or degradation products.

The following table outlines a potential set of HPLC parameters for the analysis of "this compound," based on methods for analogous compounds.

Table 1: Representative HPLC Parameters for the Analysis of this compound

ParameterValue/Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 240 nm (based on the aniline chromophore)
Retention Time Dependent on the specific gradient and column, but expected in the mid-to-late region of the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" possesses sufficient volatility, especially after derivatization, to be amenable to GC analysis. This method is particularly useful for assessing the purity of the compound and for identifying and quantifying volatile impurities.

Detailed Research Findings:

Direct GC analysis of "this compound" can be challenging due to the polar amine groups, which can lead to peak tailing and interaction with the stationary phase. To overcome this, derivatization of the amine groups, for example, by acylation or silylation, is a common strategy to improve chromatographic performance.

Methodologies for related compounds, such as aniline and its derivatives, are well-established. The United States Environmental Protection Agency (EPA) Method 8131 outlines the determination of aniline and selected derivatives by gas chromatography. epa.gov This method typically utilizes a fused silica (B1680970) capillary column, such as one coated with SE-54, and a nitrogen-phosphorus detector (NPD), which is highly sensitive to nitrogen-containing compounds. epa.gov

For the analysis of methylaniline compounds in complex matrices like gasoline, a gas chromatography-mass spectrometry (GC-MS) method has been developed. researchgate.net This approach combines the separation power of GC with the definitive identification capabilities of mass spectrometry. A patent also describes a GC-MS detection method for methylaniline compounds, highlighting its accuracy and low detection limits. google.com

The following table presents a plausible set of GC-MS parameters for the analysis of "this compound," assuming prior derivatization to enhance volatility and peak shape.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue/Condition
Column Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-500
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. Methodologies such as DFT, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost in studying organic molecules. researchgate.netresearchgate.net

The geometry of 3-Methyl-4-(piperidin-4-ylmethyl)aniline is characterized by the spatial arrangement of its aniline (B41778) and piperidine (B6355638) moieties, connected by a methylene (B1212753) bridge. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govacs.org For N-acylpiperidines, the chair conformation is generally favored, though twist-boat conformations can be stabilized by protein-ligand interactions. nih.govacs.org In the case of this compound, the piperidine ring is expected to be in a chair conformation.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Piperidine Analog (Note: Data is hypothetical and for illustrative purposes, based on typical values for similar structures calculated with DFT methods.)

ParameterValue
C-N (piperidine ring) bond length~1.47 Å
C-C (piperidine ring) bond length~1.54 Å
C-C (benzene ring) bond length~1.40 Å
C-N (aniline) bond length~1.41 Å
C-C-N (piperidine ring) bond angle~111°
C-N-C (piperidine ring) bond angle~112°

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For aniline and its derivatives, the HOMO is typically localized on the benzene (B151609) ring and the amino group, reflecting their electron-donating nature. The LUMO is generally distributed over the aromatic ring. In substituted anilines, electron-donating groups like methyl increase the HOMO energy, while electron-withdrawing groups decrease the LUMO energy. acs.org A computational study on methyl-substituted anilines using DFT at the B3LYP/6-311++G(d,p) level of theory showed that the HOMO-LUMO energy gap varies with the position of the methyl group. researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for Methyl-Substituted Anilines (Data sourced from a study on methyl-substituted anilines) researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
o-methylaniline-5.02-0.015.01
m-methylaniline-5.05-0.025.03
p-methylaniline-4.96-0.024.94

Based on these findings, the HOMO of this compound would likely be centered on the aniline ring, influenced by the electron-donating methyl and piperidinylmethyl groups. The LUMO would also be located on the aromatic system.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) are electron-poor.

For aniline, the region around the nitrogen atom is electron-rich due to the lone pair of electrons, making it a site for electrophilic attack. The hydrogen atoms of the amino group are electron-deficient and thus susceptible to nucleophilic attack. In this compound, the nitrogen atoms of both the aniline and piperidine moieties would be expected to be regions of high electron density. Computational studies on anilines have used MEP maps to understand their reactivity. researchgate.net

Computational methods can predict spectroscopic data, which can aid in the characterization of novel compounds.

NMR Spectroscopy: DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. For piperidine derivatives, the chemical shifts are sensitive to the conformation of the ring and the nature and orientation of substituents. researchgate.net For N-acyl-t(3)-methyl-r(2),c(6)-bis-(2'-furyl)piperidin-4-ones, detailed NMR analyses have been performed to elucidate conformational isomers. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. eurjchem.com Aniline exhibits characteristic absorption bands in the UV region, which are influenced by substitution on the aromatic ring. ijseas.com For p-toluidine, the experimental FT-IR and FT-Raman spectra have been analyzed, providing insights into its vibrational modes. ijseas.com The UV-Vis spectrum of this compound would be expected to be similar to that of other substituted anilines, with shifts in the absorption maxima depending on the electronic effects of the substituents.

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between a molecule's structure and its activity or properties is a cornerstone of medicinal chemistry and materials science.

QSAR and QSMR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity or metabolic fate, respectively. These models are valuable for predicting the properties of new compounds and for guiding the design of more potent or metabolically stable molecules.

For aniline derivatives, QSAR studies have been conducted to predict various properties, including toxicity and inhibitory activity against certain enzymes. nih.gov A study on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors successfully developed 3D-QSAR models to predict their biological activity. nih.gov Another study focused on furan-pyrazole piperidine derivatives to develop QSAR models for their Akt1 inhibitory activity. nih.gov

These approaches typically involve the calculation of a large number of molecular descriptors, which can be categorized as constitutional, topological, geometric, and electronic. For a molecule like this compound, relevant descriptors would include molecular weight, logP, molar refractivity, and various electronic parameters derived from quantum chemical calculations.

Table 3: Common Descriptors Used in QSAR/QSMR Studies of Aniline and Piperidine Derivatives

Descriptor CategoryExamples
ConstitutionalMolecular Weight, Number of H-bond donors/acceptors
TopologicalWiener index, Kier & Hall connectivity indices
GeometricMolecular surface area, Molecular volume
ElectronicDipole moment, HOMO/LUMO energies, Partial charges

While a specific QSAR or QSMR model for this compound has not been reported, the methodologies applied to similar classes of compounds could be used to predict its biological activities and metabolic profile.

Electronic Descriptors and their Correlation with Chemical Behavior

No specific studies detailing the electronic descriptors (such as HOMO/LUMO energies, Mulliken charges, or electrostatic potential maps) for this compound were found. Therefore, a data table and a discussion of the correlation between these descriptors and the compound's chemical behavior cannot be generated.

Computational Prediction of Reaction Pathways and Mechanisms

There are no available computational studies that predict the reaction pathways or elucidate the mechanisms for reactions involving this compound.

Molecular Dynamics Simulations

Conformational Flexibility and Dynamic Behavior

Specific molecular dynamics simulations analyzing the conformational flexibility and dynamic behavior of this compound have not been published. As a result, a detailed discussion and data on its conformational landscape are unavailable.

Intermolecular Interactions and Solvation Effects

There is no published research on molecular dynamics simulations that would provide data on the intermolecular interactions and solvation effects of this compound.

Broader Applications in Chemical Research and Industrial Chemistry

Role as a Synthetic Intermediate and Building Block

As a molecule with multiple reactive sites, 3-Methyl-4-(piperidin-4-ylmethyl)aniline is an excellent candidate for use as a synthetic intermediate or building block. Substituted anilines and piperidines are fundamental components in the synthesis of a vast array of organic compounds, particularly in the pharmaceutical and specialty chemical industries. echemi.comsemanticscholar.org The aniline (B41778) portion provides a primary amine for reactions like diazotization, acylation, and condensation, while the piperidine's secondary amine is a key site for alkylation, acylation, and other coupling reactions.

The structure of this compound is well-suited for the construction of complex heterocyclic frameworks, which are prevalent in medicinal chemistry. The aniline moiety can be used to build fused ring systems such as quinolines or be incorporated into larger macrocycles. The piperidine (B6355638) ring is a common feature in many biologically active molecules, and its presence in this building block offers a direct route to such structures.

For instance, related compounds like 4-(piperidine-3-yl)aniline are known intermediates in the synthesis of pharmaceuticals, highlighting the importance of this combined scaffold. google.com Synthetic strategies often involve the modification of both the aniline and piperidine nitrogens to explore structure-activity relationships. The piperidine nitrogen can be functionalized, and the aniline amine can undergo reactions to form imines, amides, or participate in cyclization reactions to yield diverse heterocyclic systems. researchgate.netresearchgate.netnih.gov

Aniline and its derivatives are primary monomers for the synthesis of polyaniline (PANI), a well-known conducting polymer. echemi.comnih.gov The primary amino group on this compound allows it, in principle, to undergo oxidative polymerization to form a substituted polyaniline. The properties of the resulting polymer would be significantly influenced by its unique substituents.

The electron-donating methyl group and the bulky, aliphatic piperidinylmethyl side chain would affect the polymer's final characteristics, including its solubility, processability, morphology, and electronic properties. nih.govrsc.org While unsubstituted PANI is often difficult to process, the large substituent group may enhance solubility in common organic solvents, making it easier to form films and coatings. rsc.orgresearchgate.net Such polymers could find applications in antistatic coatings, corrosion inhibition, and chemical sensors. researchgate.net

Table 1: Influence of Aniline Substituents on Polymer Properties (General Observations)

Substituent Type on Aniline Ring Effect on Polymerization Resulting Polymer Properties Example from Literature
Electron-donating (e.g., alkyl, alkoxy) Generally facilitates polymerization Increased solubility, modified electronic properties (color, conductivity) Poly[N,N-(3,4,5-trimethoxyphenylamine)disulfide] resulted in a dark red, soluble polymer. nih.gov
Electron-withdrawing (e.g., -SO3⁻, -NO2) Can hinder or prevent high molecular weight polymer formation Often results in oligomers, may increase solubility in polar solvents 2-aminobenzensulfonic acid typically forms only oligomers in standard conditions. nih.gov

This table presents generalized findings from the literature on various aniline derivatives and is intended to suggest the potential impact of the substituents present in this compound.

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals and agrochemicals. google.com Compounds like this compound, with their defined structure and multiple functional groups, are ideal intermediates in the multi-step synthesis of high-value fine chemicals. Its utility lies in its ability to introduce the 3-methyl-4-(aminobenzyl)piperidine scaffold into a target molecule, a common motif in drug discovery.

Applications in Catalysis and Reagent Design

The nitrogen atoms in both the aniline and piperidine rings possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. This characteristic suggests that this compound could serve as a foundational structure for developing new catalysts or specialized chemical reagents. By modifying the structure, for example, through reactions at the aniline amine, it could be converted into a bidentate or tridentate ligand capable of forming stable complexes with transition metals. These complexes could exhibit catalytic activity in various organic transformations, such as cross-coupling reactions or hydrogenations. The synthesis of related aniline derivatives bearing complexing groups, such as 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, demonstrates the utility of the aniline framework in creating sophisticated ligand systems. mdpi.com

Contribution to Materials Science Research

The potential for this compound to be polymerized connects its utility directly to materials science. The creation of novel polymers with tailored properties is a significant goal in this field.

The optical and electronic properties of conjugated polymers like polyaniline are highly dependent on their chemical structure, particularly the substituents on the aromatic ring. nih.gov The polymerization of this compound would yield a material whose properties are tuned by its specific substitution pattern. The methyl group is weakly electron-donating, while the large piperidinylmethyl group is electronically insulating and introduces significant steric bulk. This combination would disrupt the planarity and conjugation along the polymer backbone compared to unsubstituted polyaniline, leading to changes in its optical absorption spectrum (i.e., its color) and its electrical conductivity. rsc.org Research on various substituted anilines has shown that this "tuning" can produce a range of colored polymers, from yellow to red and purple, each with a different energy gap. nih.gov Therefore, this compound could be a valuable monomer for creating functional materials with specific, predictable optoelectronic characteristics for use in sensors, electrochromic devices, or other advanced applications. rsc.orgresearchgate.net

Utility as a General Chemical Research Tool (e.g., solvent, base, specialized chemical degradation)

While this compound is primarily recognized as a structural scaffold for creating more complex molecules, its inherent chemical properties, derived from its aniline and piperidine functionalities, also lend it utility as a general chemical research tool. Its application in this context is mainly as a specialized base, with potential roles in chemical degradation reactions, though its use as a solvent is not documented.

Utility as a Base

The structure of this compound contains two nitrogen atoms, each with distinct basic properties. The nitrogen of the aniline ring is weakly basic. This is because its lone pair of electrons is delocalized into the aromatic π-system, making them less available for protonation. pearson.com In contrast, the nitrogen within the piperidine ring is part of a saturated, secondary aliphatic amine structure. Its lone pair resides in an sp³ hybridized orbital, is not involved in resonance, and is therefore much more available to accept a proton, making it significantly more basic than the aniline nitrogen. pearson.comvedantu.com

This difference in basicity means that for most practical purposes in a chemical reaction, the piperidine nitrogen will act as the primary basic site. This makes the compound a useful organic base, capable of neutralizing strong acids or acting as a basic catalyst where required. The relative basicity, illustrated by the pKa of the respective conjugate acids (pKaH), is a key determinant of a base's strength. masterorganicchemistry.com

CompoundFunctional Group TypepKa of Conjugate Acid (pKaH)Relative Basicity
AnilineAromatic Amine~4.6Weak Base
Pyridine (B92270)Aromatic Heterocycle~5.2Weak Base
AmmoniaInorganic Amine~9.2Moderate Base
PiperidineAliphatic Secondary Amine~11.2Strong Base

Data sourced from multiple chemical literature references comparing amine basicity. masterorganicchemistry.comstackexchange.comquora.com

Utility in Specialized Chemical Degradation

There is no direct research indicating the use of this compound as a reagent for chemical degradation. However, its parent heterocycle, piperidine, is a well-known tool for specific cleavage reactions. wikipedia.org Piperidine is widely employed as a base for the deprotection of Fmoc-amino acids during solid-phase peptide synthesis and is also used in DNA sequencing protocols, such as the Maxam-Gilbert method, to cleave the DNA backbone at specific modified nucleotides. wikipedia.org These applications leverage piperidine's properties as a strong, nucleophilic secondary amine.

Given that this compound contains the active piperidine moiety, it could theoretically be adapted for similar purposes where a bulky, basic nucleophile is needed. However, its more complex structure and primary application as a building block make it a less common choice than piperidine itself for these degradation techniques.

Furthermore, studies on the degradation of aniline derivatives often focus on their removal from wastewater through advanced oxidation processes or biological methods, highlighting their environmental persistence rather than their use as degradation agents. nih.govmdpi.comnih.gov

Utility as a Solvent

The scientific literature does not support the use of this compound as a solvent. Its molecular complexity and presumed solid state at room temperature (based on analogous compounds) make it unsuitable for such applications, which typically require chemically inert, stable liquids.

Future Research Directions and Emerging Challenges in the Chemistry of 3 Methyl 4 Piperidin 4 Ylmethyl Aniline

The landscape of chemical synthesis and analysis is undergoing a significant transformation, driven by the dual needs for sustainability and efficiency. For a versatile scaffold like 3-Methyl-4-(piperidin-4-ylmethyl)aniline, which combines the structural motifs of substituted anilines and piperidines, future research is poised to explore greener synthetic methodologies, intricate stereochemical control, and the integration of computational tools to unlock its full potential. The following sections outline the key areas of future investigation and the challenges that lie ahead.

Q & A

Q. What synthetic strategies are recommended for preparing 3-Methyl-4-(piperidin-4-ylmethyl)aniline, and how can regioselectivity challenges be addressed?

  • Methodological Answer : A multistep synthesis is typically employed. Begin with functionalizing aniline derivatives via bromination or chlorination, ensuring regiocontrol by using protecting groups (e.g., acetylation of the amine to prevent over-halogenation). For example, bromination of aniline derivatives requires careful control to avoid polybromination, as seen in the synthesis of 4-bromoaniline . Subsequent coupling with piperidine derivatives (e.g., via Buchwald-Hartwig amination or reductive amination) introduces the piperidinylmethyl group. Use orthogonal protecting groups to isolate intermediates and confirm regiochemistry via 1H^1H-NMR or LCMS .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., aromatic protons at δ 6.5–7.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the [M+H]+^+ ion .
  • X-ray Crystallography : Resolve crystal structures to verify spatial arrangement, as demonstrated for analogous piperidine-containing anilines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?

  • Methodological Answer : Use Design of Experiments (DoE) frameworks like Box-Behnken to evaluate parameters:
  • Catalyst Loading : Test palladium/copper catalysts (e.g., Pd(OAc)2_2/Xantphos) at 1–5 mol%.
  • Temperature : Optimize between 80–120°C to balance reaction rate and decomposition.
  • Solvent Polarity : Compare DMF, THF, and toluene for solubility and stability .
    Statistical analysis identifies optimal conditions, reducing side reactions (e.g., dehalogenation or piperidine ring opening) .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables like solvent effects or temperature-dependent degradation .
  • SAR Analysis : Compare analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to isolate structural contributions to activity .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities and reconcile discrepancies between in vitro and in vivo results .

Q. What strategies enhance the stability of this compound under oxidative or photolytic conditions?

  • Methodological Answer :
  • Oxidative Stability : Add antioxidants (e.g., BHT at 0.1% w/v) or store under inert gas (N2_2/Ar) to prevent amine oxidation .
  • Photostability : Use amber glassware and UV-blocking solvents (e.g., acetonitrile > methanol) based on degradation studies of similar anilines under simulated solar radiation .
    Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with HPLC tracking .

Q. How can researchers elucidate the mechanistic role of the piperidinylmethyl group in modulating receptor binding?

  • Methodological Answer :
  • Isosteric Replacement : Synthesize analogs replacing piperidine with morpholine or pyrrolidine to assess steric/electronic effects .
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-ligands) to measure displacement in receptor-rich tissues .
  • Molecular Dynamics Simulations : Model interactions with target receptors (e.g., GPCRs) to identify key hydrogen bonds or hydrophobic contacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.